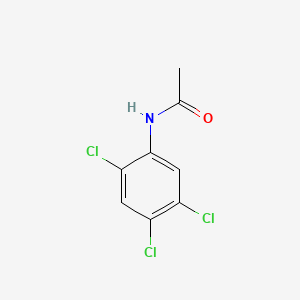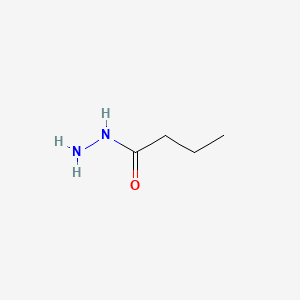
N-(2,4,5-Trichlorophenyl)acetamide
概要
説明
“N-(2,4,5-Trichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H6Cl3NO . It is also known by other names such as “2,4,5-Trichloroacetanilide” and "Acetanilide, 2’,4’,5’-trichloro-" .
Molecular Structure Analysis
The molecular structure of “N-(2,4,5-Trichlorophenyl)acetamide” has been analyzed using various computational methods. The crystal structure of the compound has been optimized using semi-empirical methods . The compound crystallizes in the monoclinic system, in the non-centrosymmetric space group Pn .
Physical And Chemical Properties Analysis
“N-(2,4,5-Trichlorophenyl)acetamide” has a molecular weight of 238.5 g/mol . Its InChI code is “InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13)” and its InChIKey is "VUSLTUGEJURGLB-UHFFFAOYSA-N" . Its canonical SMILES is "CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl" .
科学的研究の応用
Non-Linear Optical Material
N-(2,4,5-Trichlorophenyl)acetamide has been studied for its non-linear optical properties. The material’s crystal structure is optimized to describe the influence of interactions on crystal packing. Its electric dipole moment and molecular hyperpolarizabilities are computed to inspect the non-linear optical behavior. A wide transparency window in the UV-VIS spectral range indicates its potential as a non-linear optical material, with second harmonic generation efficiency measured at 0.8 times that of potassium dihydrogen phosphate (KDP), a reference material .
Crystal Structure Optimization
The compound’s crystal structure has been optimized using semi-empirical methods and restricted Hartree-Fock closed shell wave function. This optimization is crucial for understanding the material’s properties and potential applications in various fields, including material science and pharmaceuticals .
Intramolecular Charge Transfer
N-(2,4,5-Trichlorophenyl)acetamide exhibits intramolecular charge transfer interactions, particularly during the HOMO-LUMO transition. This property is significant for the development of materials for electronic and photonic devices, where charge transfer plays a critical role .
Structural Studies
Detailed structural studies have been conducted on N-(2,4,5-Trichlorophenyl)acetamide and its derivatives. These studies provide insights into the effects of N-chloro, side chain, and ring substitutions on the crystal structure, which are essential for designing compounds with desired physical and chemical properties .
Bond Parameter Analysis
Comparative analysis of bond parameters reveals significant changes due to substitution in both the ring and side chain of the amides and by N-chlorination. This analysis is vital for the synthesis of new compounds with tailored properties for specific applications .
Material Science Research
Scientists utilize N-(2,4,5-Trichlorophenyl)acetamide in material science research to develop new materials with unique properties. The compound’s ability to form different crystal structures and exhibit various optical and charge transfer properties makes it a valuable subject of study in this field .
Chemical Synthesis
The compound is used in chemical synthesis, where its reactivity and the ability to undergo various chemical transformations are exploited to create new molecules and materials with potential applications in industries such as pharmaceuticals, agrochemicals, and polymers .
Chromatography
In chromatography, N-(2,4,5-Trichlorophenyl)acetamide can be used as a standard or reference compound due to its distinct chemical structure. It helps in the analysis and separation of complex mixtures in analytical chemistry .
特性
IUPAC Name |
N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSLTUGEJURGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178301 | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-Trichlorophenyl)acetamide | |
CAS RN |
23627-24-9 | |
| Record name | N-(2,4,5-Trichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23627-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023627249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23627-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4,5-trichlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of N-(2,4,5-Trichlorophenyl)acetamide?
A1: N-(2,4,5-Trichlorophenyl)acetamide, also known as 2,4,5-Trichloroacetanilide, is an organic compound. Its molecular formula is C8H6Cl3NO []. Crystallographic studies have revealed that the molecule can crystallize in the monoclinic system, specifically within the non-centrosymmetric space group Pn [].
Q2: Has computational chemistry been used to study N-(2,4,5-Trichlorophenyl)acetamide?
A2: Yes, computational methods have been employed to investigate the properties of N-(2,4,5-Trichlorophenyl)acetamide. For instance, the crystal structure of the molecule has been optimized using the semi-empirical Austin Model 1 (AM1) method in conjunction with restricted Hartree-Fock closed shell wave function calculations []. This approach aimed to understand the influence of intermolecular interactions on the crystal packing of the compound.
Q3: What do we know about the hydrogen bonding patterns in N-(2,4,5-Trichlorophenyl)acetamide?
A3: Research shows that N-(2,4,5-Trichlorophenyl)acetamide exhibits interesting hydrogen bonding patterns. In the crystal structure of 2,2,2-Trimethyl-N-(2,4,5-trichlorophenyl)acetamide, an intramolecular hydrogen bond exists between the NH hydrogen and the ortho-chloro substituent []. This specific interaction influences the molecule's conformation.
Q4: Are there other notable structural features observed in derivatives of N-(2,4,5-Trichlorophenyl)acetamide?
A4: Yes, structural analysis of derivatives provides further insights. For example, in 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-(2,4,5-trichlorophenyl)acetamide, the dihedral angle between the trichlorobenzene ring and the thiadiazole ring is 29.26 (17)° []. This particular derivative also displays intermolecular hydrogen bonding, specifically N—H⋯O and C—H⋯O interactions, which contribute to the formation of chains within the crystal structure. These chains are further linked by N—H⋯N hydrogen bonds, resulting in the formation of slabs.
Q5: Have any potential applications for N-(2,4,5-Trichlorophenyl)acetamide been investigated?
A5: While the provided abstracts don't delve into specific applications, the structural features and properties of N-(2,4,5-Trichlorophenyl)acetamide, such as its non-centrosymmetric nature, suggest its potential as a non-linear optical material [, ]. Further research exploring its optical properties and potential applications in this area could be valuable.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














